L-Leucine ethyl ester hydrochloride
Overview
Description
L-Leucine ethyl ester hydrochloride is a chemical compound derived from the amino acid leucine. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research. The compound is known for its white crystalline appearance and solubility in water .
Mechanism of Action
Target of Action
It’s known that leucine, a component of this compound, plays a crucial role in muscle protein synthesis and can interact with various enzymes and transporters in the body .
Mode of Action
It’s known that leucine, one of its components, can stimulate muscle protein synthesis and inhibit protein degradation, which suggests that l-leucine ethyl ester hydrochloride may have similar effects .
Biochemical Pathways
This compound may be involved in the leucine-to-glutamate pathway . This pathway metabolizes the carbon atoms of L-leucine to form L-glutamate, an important neurotransmitter in the brain .
Pharmacokinetics
It’s known that leucine, a component of this compound, is well-absorbed and distributed throughout the body, especially in muscle tissues .
Result of Action
Based on the known effects of leucine, it can be speculated that this compound may promote muscle protein synthesis and inhibit protein degradation .
Action Environment
This compound is soluble in water and stable under recommended storage conditions . Environmental factors such as temperature and pH could potentially influence its action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Leucine ethyl ester hydrochloride can be synthesized through the esterification of L-leucine with ethanol in the presence of an acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves refluxing L-leucine with ethanol and a catalytic amount of sulfuric acid, followed by neutralization with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of ethyl L-leucinate hydrochloride involves similar steps but on a larger scale. The process includes the esterification of L-leucine with ethanol, followed by purification and crystallization to obtain the final product. The use of continuous reactors and automated systems ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions: L-Leucine ethyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form L-leucine and ethanol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed:
Hydrolysis: L-leucine and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Leucine ethyl ester hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of various compounds.
Biology: Studied for its effects on myotubes and as a component of media for yeast culture.
Comparison with Similar Compounds
L-Leucine ethyl ester hydrochloride can be compared with other similar compounds such as:
Ethyl L-valinate hydrochloride: Similar structure but derived from valine.
Ethyl L-isoleucinate hydrochloride: Similar structure but derived from isoleucine.
Ethyl L-alaninate hydrochloride: Similar structure but derived from alanine.
Uniqueness: this compound is unique due to its specific chiral properties and its role as a building block in the synthesis of complex molecules. Its applications in various fields, including pharmaceuticals and chemical research, highlight its versatility and importance .
Properties
IUPAC Name |
ethyl (2S)-2-amino-4-methylpentanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-4-11-8(10)7(9)5-6(2)3;/h6-7H,4-5,9H2,1-3H3;1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUDPBCEONUCOV-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2743-40-0 | |
Record name | L-Leucine, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2743-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl L-leucinate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.523 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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